molecular formula C18H17N3O3S B2557642 Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate CAS No. 883265-63-2

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate

Cat. No. B2557642
CAS RN: 883265-63-2
M. Wt: 355.41
InChI Key: URFGREIVWJVDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Acylation and intramolecular cyclization with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride can result in the formation of the corresponding desired bicyclic pyrimidine derivatives .


Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate are not detailed in the available resources, similar compounds have been known to undergo reactions such as intermolecular cyclization with formamide, formic acid, urea, or thiourea .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate and its derivatives are primarily used in the synthesis of heterocyclic systems, contributing significantly to the development of various pharmaceutical and biological applications. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been utilized to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems, showcasing the versatility of these compounds in synthesizing complex molecular structures for potential therapeutic use (Selič, Stanovnik, & Grdadolnik, 1997).

Anti-Juvenile Hormone Activity

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been investigated for its novel anti-juvenile hormone (anti-JH) activity. It induces precocious metamorphosis in larvae of silkworms and black pigmentation of the larval cuticle, demonstrating potential for controlling pest populations and studying hormone regulation in insects (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

Antileukemic Activity

Derivatives related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, such as ureidothiazole and ureidothiadiazole derivatives, have been prepared and evaluated for their antileukemic activity against the leukemia P-388 tumor system in mice. These studies highlight the potential of ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate derivatives in developing new antileukemic therapies (Zee-Cheng & Cheng, 1979).

Synthesis of Polyfunctional Heterocyclic Systems

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate is a key reagent in synthesizing polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles. This reagent's versatility in creating a wide array of heterocyclic compounds underscores its importance in medicinal chemistry and drug development processes (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

properties

IUPAC Name

ethyl 4-[[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-6-8-15(9-7-13)21-16(22)11-25-17-14(10-19)5-4-12(2)20-17/h4-9H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFGREIVWJVDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate

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